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Compound of Interest

Compound Name: 1,3-O-(S)-Benzylidene-D-arabitol

Cat. No.: B1442891 Get Quote

CAS Number: 80924-06-7

This technical guide provides a comprehensive overview of 1,3-O-(S)-Benzylidene-D-arabitol,
a valuable chiral building block in synthetic organic chemistry. This document is intended for

researchers, scientists, and drug development professionals, offering detailed information on its

properties, synthesis, and potential applications.

Physicochemical Properties
1,3-O-(S)-Benzylidene-D-arabitol is a derivative of the naturally occurring sugar alcohol D-

arabitol. The introduction of a benzylidene acetal group across the 1- and 3-hydroxyl positions

imparts conformational rigidity and serves as a useful protecting group strategy in multi-step

syntheses.
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Property Value Reference

CAS Number 80924-06-7 [1]

Molecular Formula C₁₂H₁₆O₅ [1]

Molecular Weight 240.25 g/mol [1]

Appearance White to off-white powder

Optical Activity
[α]D +11.5±1.5°, c = 1 in

ethanol
[1]

Storage Temperature 2-8°C [1]

Synthesis
The stereoselective synthesis of 1,3-O-(S)-Benzylidene-D-arabitol is typically achieved

through the acid-catalyzed reaction of D-arabitol with benzaldehyde or a benzaldehyde

equivalent. The formation of the six-membered 1,3-dioxane ring is generally favored under

thermodynamic control. The stereochemistry at the acetal carbon (the 'S' configuration) is

influenced by the relative stability of the possible chair conformations of the dioxane ring,

aiming to minimize steric interactions.

Experimental Protocol: Acid-Catalyzed Acetalization
Materials:

D-arabitol

Benzaldehyde (freshly distilled)

Anhydrous p-toluenesulfonic acid (p-TSA) or another suitable acid catalyst

Anhydrous solvent (e.g., toluene, benzene, or dimethylformamide)

Dehydrating agent (e.g., molecular sieves or a Dean-Stark apparatus)

Solvents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate

solution, brine, anhydrous sodium sulfate)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.sigmaaldrich.com/KR/ko/product/aldrich/725862
https://www.sigmaaldrich.com/KR/ko/product/aldrich/725862
https://www.sigmaaldrich.com/KR/ko/product/aldrich/725862
https://www.sigmaaldrich.com/KR/ko/product/aldrich/725862
https://www.sigmaaldrich.com/KR/ko/product/aldrich/725862
https://www.benchchem.com/product/b1442891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Silica gel for column chromatography

Procedure:

A suspension of D-arabitol (1.0 eq) in a suitable anhydrous solvent (e.g., toluene) is

prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if

using a Dean-Stark trap).

Benzaldehyde (1.1 - 1.5 eq) is added to the suspension.

A catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq) is added to the reaction mixture.

The mixture is heated to reflux with continuous removal of water using a Dean-Stark

apparatus or by the presence of activated molecular sieves. The reaction progress is

monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Upon completion, the reaction mixture is cooled to room temperature.

The reaction is quenched by the addition of a saturated aqueous solution of sodium

bicarbonate.

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography using an appropriate

eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1,3-O-(S)-
Benzylidene-D-arabitol.

Expected Yield: Yields can vary depending on the specific conditions but are typically in the

range of 60-80%.
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Figure 1: General workflow for the synthesis of 1,3-O-(S)-Benzylidene-D-arabitol.

Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of 1,3-O-(S)-Benzylidene-D-arabitol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)

Chemical Shift (ppm) Chemical Shift (ppm)

Data not available in searched literature Data not available in searched literature

Expected Signals: Expected Signals:

~7.3-7.5 (m, 5H, Ar-H) ~137-138 (Ar-Cipso)

~5.5 (s, 1H, Ph-CH) ~128-130 (Ar-CH)

~3.5-4.5 (m, 8H, arabitol backbone) ~101 (Ph-CH)

~2.0-3.0 (br s, 2H, -OH) ~60-80 (arabitol carbons)

Note: The exact chemical shifts and coupling constants would need to be determined

experimentally.

Reactions and Applications
1,3-O-(S)-Benzylidene-D-arabitol serves as a versatile intermediate in the synthesis of more

complex molecules, particularly in the field of carbohydrate chemistry and drug discovery.

Use as a Chiral Auxiliary and Intermediate
The fixed conformation and the remaining free hydroxyl groups at the C-2, C-4, and C-5

positions allow for regioselective modifications. This makes it a valuable starting material for

the synthesis of various biologically active compounds and chiral ligands. For instance, the

enantiomer, 1,3-O-Benzylidene-L-arabitol, has demonstrated cytotoxic effects on cultured

human leukemia cells, potentially through the inhibition of glycosylation.[2] This suggests that

the D-arabitol derivative could also be explored for similar biological activities.
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Selective Modifications
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Figure 2: Potential synthetic pathways utilizing 1,3-O-(S)-Benzylidene-D-arabitol.

Deprotection Strategies
The benzylidene acetal can be removed under various conditions to liberate the 1,3-diol.

4.2.1. Experimental Protocol: Acidic Hydrolysis

Materials:

1,3-O-(S)-Benzylidene-D-arabitol

Aqueous acetic acid (e.g., 80%) or another suitable acid (e.g., trifluoroacetic acid)

Solvents for workup (e.g., water, ethyl acetate)

Procedure:

The benzylidene acetal is dissolved in aqueous acetic acid.
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The reaction mixture is stirred at room temperature or gently heated, and the progress is

monitored by TLC.

Upon completion, the solvent is removed under reduced pressure.

The residue is co-evaporated with water or toluene to remove traces of acetic acid, yielding

the deprotected D-arabitol.

4.2.2. Experimental Protocol: Hydrogenolysis

Materials:

1,3-O-(S)-Benzylidene-D-arabitol

Palladium on carbon (Pd/C) catalyst

Solvent (e.g., ethanol, methanol, or ethyl acetate)

Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

Procedure:

The benzylidene acetal is dissolved in a suitable solvent.

A catalytic amount of Pd/C is added to the solution.

The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a

hydrogen atmosphere at room temperature.

The reaction progress is monitored by TLC.

Upon completion, the catalyst is removed by filtration through a pad of Celite.

The filtrate is concentrated under reduced pressure to yield the deprotected D-arabitol.
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Acidic Hydrolysis
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Figure 3: Common deprotection methods for the benzylidene acetal.

Safety Information
Based on available data, 1,3-O-(S)-Benzylidene-D-arabitol is classified as an acute toxicant if

swallowed (Acute Tox. 4 Oral) and requires careful handling in a laboratory setting.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. Work should be conducted in a well-

ventilated fume hood.

Hazard Pictogram Signal Word Hazard Statement

GHS07 (Exclamation Mark) Warning H302: Harmful if swallowed

Conclusion
1,3-O-(S)-Benzylidene-D-arabitol is a key chiral intermediate with significant potential in

synthetic organic chemistry. Its well-defined stereochemistry and the presence of selectively

accessible hydroxyl groups make it a valuable precursor for the synthesis of complex and

biologically active molecules. Further research into its own biological properties and its

application in the development of novel therapeutics is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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